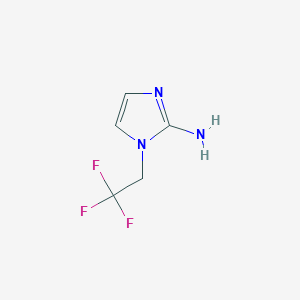

![molecular formula C7H12ClNO B1450162 2-Azabicyclo[2.2.2]octan-5-one hydrochloride CAS No. 1514112-02-7](/img/structure/B1450162.png)

2-Azabicyclo[2.2.2]octan-5-one hydrochloride

Übersicht

Beschreibung

Molecular Structure Analysis

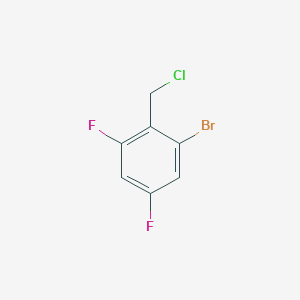

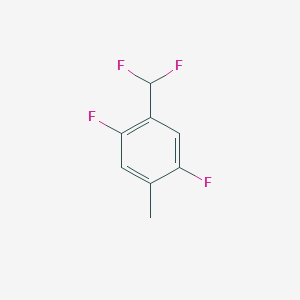

The molecular formula of 2-Azabicyclo[2.2.2]octan-5-one hydrochloride is C7H12ClNO . Its InChI code is 1S/C7H11NO.ClH/c9-7-3-6-2-1-5(7)4-8-6;/h5-6,8H,1-4H2;1H .Physical And Chemical Properties Analysis

2-Azabicyclo[2.2.2]octan-5-one hydrochloride is a white to yellow solid . It has a molecular weight of 161.63 . The compound should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen

Antiprotozoal Activity

2-Azabicyclo[2.2.2]octan-5-one hydrochloride and its derivatives have been examined for their antiprotozoal activities. Research found that certain 2-azabicyclo[3.2.2]nonanes, synthesized from bicyclo[2.2.2]octan-2-ones, exhibited significant antiprotozoal activities. The replacement of the rigid bicyclo-octane structure with a more flexible bicyclo-nonane system demonstrated enhanced anti-trypanosomal and antiplasmodial activities in vitro. Particularly, (7, 8-Diphenyl-2-azabicyclo[3.2.2]non-5-yl)-dimethylamine showed pronounced anti-trypanosomal and antiplasmodial activity, though its in vivo efficacy against Plasmodium berghei in mice was moderate. These findings suggest the potential of these compounds as lead structures for further modification aiming at antiprotozoal drug development (Seebacher et al., 2005).

Chemical Synthesis and Structural Studies

The compound has also been a subject of various synthetic and structural studies. For instance, 2,2-Bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-one was synthesized through a series of reactions from 4-piperidinecarboxylic acid. The synthesis involved steps like esterification, N-alkylation, Dieckmann condensation, hydrolysis reaction, and Aldol condensation. The synthesized compound underwent further reactions to form derivatives, and its structure was confirmed using techniques like IR, 1H-NMR, and MS. The study highlighted the significance of optimizing reaction conditions to enhance the yield of such complex organic compounds (Sun Yu, 2011).

Moreover, studies involving the synthesis and molecular structure characterization of chiral cyclic amino acid esters like (2S, 5S)-tert-Butyl 3-Oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate have been reported. These compounds were synthesized from cis- and trans-5-hydroxypipecolic acid ethyl esters through intramolecular lactonization reactions without the need for chiral catalysts or enzymes. The exact structure of the compound was determined through single crystal X-ray diffraction analysis, revealing significant details about its stereochemistry and molecular conformation (Moriguchi et al., 2014).

Antibacterial and Acetylcholinesterase Inhibition

The compound and its derivatives have also been explored for their potential antibacterial and enzyme inhibitory activities. For example, cinchonidinyl-based homopolymers synthesized from the compound demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. The study also investigated the structural and thermal properties of the synthesized polymers, contributing to the understanding of their potential applications in antibacterial materials (Kumar et al., 2017).

Additionally, a series of substituted 2,3-diaryl-2-azabicyclo[2.2.2]octan-5-ones were synthesized and assessed for their acetylcholinesterase inhibition. These compounds, prepared through aza-Diels–Alder cycloaddition reactions, were studied using mouse acetylcholinesterase, shedding light on their potential as therapeutic agents for neurodegenerative diseases (Huang et al., 2013).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P280, P305+P351+P338, indicating that protective gloves/protective clothing/eye protection/face protection should be worn, and if in eyes, rinse cautiously with water for several minutes .

Eigenschaften

IUPAC Name |

2-azabicyclo[2.2.2]octan-5-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO.ClH/c9-7-3-6-2-1-5(7)4-8-6;/h5-6,8H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXODOWLKIYLLII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNC1CC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azabicyclo[2.2.2]octan-5-one hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

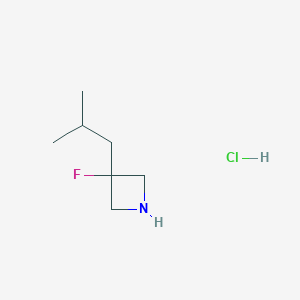

![Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1450094.png)

![4-amino-7,7-dimethyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1450101.png)